molecular formula C12H12O2 B1282302 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one CAS No. 91420-41-6

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one

Cat. No.: B1282302
CAS No.: 91420-41-6
M. Wt: 188.22 g/mol
InChI Key: IGAIWEBMXRYARK-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a benzofuran moiety attached to a methylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzofuran with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of a Grignard reagent. In this approach, benzofuran is first treated with a Grignard reagent such as methylmagnesium bromide to form the corresponding benzofuran-2-ylmethyl magnesium bromide intermediate. This intermediate is then reacted with acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Nitrobenzofurans, sulfonylbenzofurans, halobenzofurans.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its structural features are of interest in medicinal chemistry for designing novel pharmacophores.

    Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of dyes, pigments, and polymers.

Comparison with Similar Compounds

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one can be compared with other benzofuran derivatives, such as:

    1-(1-Benzofuran-2-yl)ethanone: Similar structure but with an ethanone group instead of a methylpropanone group. It has different reactivity and applications.

    1-(1-Benzofuran-2-yl)-2-phenylethanone: Contains a phenylethanone group, leading to different chemical and biological properties.

    1-(1-Benzofuran-2-yl)-2-methylbutan-1-one: Has a longer carbon chain, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. Its combination of a benzofuran ring with a methylpropanone group provides a distinct set of chemical and biological properties that differentiate it from other benzofuran derivatives.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAIWEBMXRYARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522074
Record name 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91420-41-6
Record name 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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